disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Description
Key Comparisons:
Structural Implications :
- Sulfonation Pattern : Unlike chondroitin-4-sulfate (Δdi-4S), the target compound’s sulfonatooxymethyl group at C6 mimics chondroitin-6-sulfate (Δdi-6S). However, the sulfonate ester (-OSO₃⁻) in the target compound differs from the native sulfate ester (-OSO₃⁻) in chondroitin sulfates, altering charge distribution.
- Unsaturation : The Δ⁴,⁵ double bond in the glucuronic acid moiety, common to all "Δdi" disaccharides, introduces rigidity into the pyran ring, affecting solubility and protein-binding affinity.
- Cation Effects : The disodium form enhances water solubility compared to mono-sodium chondroitin derivatives, as evidenced by the solubility of 10 mg/mL in aqueous solutions for analogous compounds.
Biosynthetic Context : In native chondroitin sulfate biosynthesis, sulfation at GalNAc C4 or C6 is mediated by specific sulfotransferases (e.g., C4ST-1 for 4-O-sulfation; C6ST-1 for 6-O-sulfation). The target compound’s C6 sulfonatooxymethyl group suggests synthetic modification, as natural sulfation does not produce sulfonate esters.
Properties
IUPAC Name |
disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-4(16)15-8-11(10(19)7(27-13(8)22)3-26-30(23,24)25)29-14-9(18)5(17)2-6(28-14)12(20)21;;/h2,5,7-11,13-14,17-19,22H,3H2,1H3,(H,15,16)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCMHASLMZGEFC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NNa2O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation for Disaccharide Backbone
The core disaccharide (β-D-GlcA-(1→3)-β-D-GalNAc) is synthesized via glycosylation. Common methods include:
- Schmidt Imidate Coupling : A glucuronic acid imidate donor reacts with a 4,6-O-benzylidene-protected galactosamine acceptor under Lewis acid catalysis (e.g., AgOTf) to form the β-(1→3) linkage.
- Boron-Mediated Coupling : Thioglycoside donors and acceptors are coupled using boron trifluoride etherate (BF₃·Et₂O) or dichlorophenylborane (PhBCl₂) to achieve regioselectivity.
Example Reaction :
$$ \text{Glucuronic acid imidate} + \text{Galactosamine acceptor} \xrightarrow{\text{AgOTf}} \text{Disaccharide} $$
Yields: 60–75% on gram scales.
Sulfonation
Sulfonation introduces the sulfonate group at C6 of the galactosamine unit:
- Chemical Sulfation : SO₃-pyridine or pyridine-SO₃ complexes are used under controlled conditions (e.g., 0°C to room temperature).
- Enzymatic Sulfation : Chondroitin sulfotransferases (CSTs) catalyze site-specific sulfation using 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as a donor.
Key Data :
| Method | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Chemical | SO₃-pyridine | C6 | 70–85% | |
| Enzymatic | CST + PAPS | C6 | ~96% sulfation |
Oxidation to Carboxylate
The hydroxymethyl group at C6 of glucuronic acid is oxidized to a carboxylate:
- TEMPO-Mediated Oxidation : TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) with NaBr/NaOCl selectively oxidizes primary alcohols.
- Jones Oxidation : CrO₃-based reagents, though less selective for primary alcohols.
Procedure :
Salt Formation
The carboxylic acid is neutralized with NaOH or NaHCO₃ to form the disodium salt:
$$ \text{Carboxylic acid} + 2\text{NaOH} \rightarrow \text{Disodium salt} + \text{H}_2\text{O} $$
Biosynthetic Production
Engineered E. coli strains produce this compound via metabolic engineering:
- Pathway Engineering : Introduce UDP-N-acetylglucosamine-4-epimerase and chondroitin synthase for polymer backbone synthesis.
- Sulfation : Overexpress PAPS synthase and CSTs to enable intracellular sulfation.
Advantages :
- High Sulfation Efficiency : ~96% sulfation achieved through optimized PAPS supply.
- Sustainability : Eliminates reliance on animal-derived precursors.
Challenges :
Protecting Group Strategies
Orthogonal protection is critical for selective functionalization:
Example Workflow :
- Donor Synthesis : Protect glucuronic acid with Lev and benzoyl groups.
- Acceptor Synthesis : Protect galactosamine with 4,6-O-benzylidene.
- Coupling : Glycosylate donor and acceptor.
- Deprotection : Remove Lev and benzoyl groups sequentially.
Optimization and Challenges
Regioselective Sulfation
Achieving C6 sulfation is challenging due to competing C4 sulfation. Strategies include:
Purification
- Ion-Exchange Chromatography : Separates sulfated from non-sulfated derivatives.
- Reverse-Phase HPLC : Resolves isomers based on hydrophobicity.
Comparative Analysis of Methods
| Method | Steps | Yield | Sulfation Efficiency | Scalability |
|---|---|---|---|---|
| Chemical | 5–7 | 60–75% | High (70–85%) | High |
| Biosynthetic | 3–4 | Low (~27 μg/g) | Very High (96%) | Moderate |
Chemical Reactions Analysis
Disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Biochemical Applications
1.1. Antioxidant Properties
Research indicates that compounds similar to disodium 2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems and can be beneficial in developing dietary supplements aimed at improving health outcomes related to oxidative damage .
1.2. Drug Delivery Systems
The compound's structure suggests potential use in drug delivery systems. Its sulfonate groups may enhance solubility and stability in biological environments, allowing for effective transport of therapeutic agents to target sites within the body. Research on similar compounds has shown promise in enhancing the bioavailability of poorly soluble drugs .
Pharmaceutical Applications
2.1. Development of Anticancer Agents
Studies have explored the synthesis of derivatives from compounds related to disodium 2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate for their potential anticancer properties. The modification of sugar moieties in drug design can lead to increased selectivity and reduced side effects in cancer therapies .
2.2. Role in Glycosaminoglycan Synthesis
The compound may play a role in the synthesis or modification of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and are involved in various biological processes including cell signaling and wound healing. GAGs are known for their therapeutic applications in treating osteoarthritis and other degenerative diseases .
Material Science Applications
3.1. Polymer Chemistry
Due to its functional groups, disodium 2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate can be utilized as a monomer or additive in polymer chemistry. Its ability to undergo polymerization can lead to the development of novel materials with tailored properties for specific applications such as coatings or biomedical devices .
3.2. Surfactant Properties
The sulfonate groups present in the compound suggest potential applications as surfactants or emulsifiers in various industrial processes. These properties can be exploited in formulations for cosmetics, detergents, and food products where stabilization of emulsions is required .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with various molecular targets in the body. It primarily affects the metabolism of cartilage by inhibiting enzymes that degrade chondroitin sulfate. This helps in maintaining the structural integrity of cartilage and reducing inflammation in joint tissues .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Sulfated Carbohydrate Derivatives
Target Compound vs. (3R,4R)-2-{[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic Acid
- Similarities : Both share a glycosidic linkage between oxan and dihydro-2H-pyran rings, with acetamido and hydroxy substitutions.
- Differences : The target compound has a sulfonatooxymethyl group and a disodium carboxylate , whereas the compared compound lacks sulfonation and exists as a free carboxylic acid.
- Functional Impact : The sulfonato group in the target compound increases polarity and may enhance binding to cationic targets (e.g., heparin-binding proteins) .
Target Compound vs. {[(3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic Acid
- Similarities : Both are anionic carbohydrate derivatives with acetamido and hydroxy groups.
- Differences : The compared compound has a phosphonic acid (-PO₃H₂) instead of a sulfonato group.
- Functional Impact : Phosphonic acids exhibit lower acidity (pKa ~2–3) than sulfonato groups (pKa <1), affecting pH-dependent solubility and biomolecular interactions .
Target Compound vs. 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Similarities : Both contain sulfonated groups (sulfonato in the target vs. sulfamoyl in 13a) and polar functional groups (-OH, -COO⁻).
- Differences: 13a is a small-molecule aromatic compound with a cyano group and hydrazine linkage, unlike the carbohydrate backbone of the target.
- Functional Impact : 13a’s sulfamoyl group contributes to antimicrobial activity, while the target’s sulfonato group may modulate anticoagulant or anti-inflammatory properties .
Acetylated Carbohydrate Derivatives
Target Compound vs. (2R,3R,4R,5S,6R)-3-Acetamido-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4-diyl Diacetate
- Similarities : Both are carbohydrate derivatives with acetamido substitutions.
- Differences : The compared compound is heavily acetylated (-OAc), whereas the target has hydroxy and sulfonato groups.
- Functional Impact : Acetylation reduces solubility in aqueous media, limiting biological applications compared to the target’s water-soluble disodium form .
Data Table: Key Properties of the Target Compound and Analogues
Research Findings and Mechanistic Insights
- Sulfonation vs. Phosphorylation : Sulfonato groups (target compound) provide stronger anionic character than phosphonic acids, enhancing interactions with cationic residues in proteins like antithrombin III, a mechanism seen in heparin .
- Acetylation Effects : Heavily acetylated derivatives (e.g., ) exhibit reduced solubility and bioavailability compared to the target compound, underscoring the importance of sulfonation for aqueous applications .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a disodium salt formation and contains multiple functional groups including hydroxyl, acetamido, and sulfonato moieties. These features contribute to its solubility and reactivity in biological systems. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 385.34 g/mol |
| Solubility | Soluble in water |
| pH | Neutral to slightly acidic |
Antioxidant Activity
Research indicates that compounds similar to disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals.
Case Study : A study evaluating the antioxidant capacity of various derivatives showed that modifications to hydroxyl groups significantly affected their reducing abilities. The most effective compounds were those with unprotected hydroxyl groups, indicating that the enol structure plays a crucial role in their antioxidant activity .
Antimicrobial Properties
Preliminary research suggests that the compound may possess antimicrobial properties. Its structural components allow it to interact with microbial cell membranes, potentially disrupting their integrity.
Research Findings : A study on similar sulfonated compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit similar effects .
Potential Therapeutic Applications
Given its biological activities, this compound may have potential applications in:
- Pharmaceuticals : As an antioxidant agent in formulations aimed at reducing oxidative stress-related diseases.
- Cosmetics : Due to its potential skin-protective effects against oxidative damage.
- Food Industry : As a natural preservative owing to its antimicrobial properties.
Research Gaps and Future Directions
While initial studies highlight the promising biological activities of this compound, further research is needed to:
- Clarify Mechanisms of Action : Detailed studies on how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Formulation Development : Exploring its compatibility and effectiveness in various formulations for practical applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of sulfonatooxymethyl, acetamido, and carboxylate groups. Compare chemical shifts with analogous glycosides or sulfated carbohydrates .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) in negative mode is ideal due to the compound’s anionic groups .
- HPLC-PDA : Use reverse-phase HPLC with a polar embedded column (e.g., C18 with 0.1% formic acid in water/acetonitrile gradient) to assess purity. Monitor UV absorption at 190–220 nm for carboxylate/sulfonate detection .
Q. How should researchers optimize storage conditions to maintain stability?
- Methodological Answer :
- Temperature : Store lyophilized powder at –20°C in airtight, light-resistant vials to prevent hydrolysis of sulfonate esters or acetamido groups .
- Solubility : Reconstitute in deionized water (pH 6.5–7.5) to avoid pH-dependent degradation. Avoid buffers with divalent cations (e.g., Ca) that may precipitate the disodium salt .
- Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to track degradation products like free sulfate or desulfated derivatives .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with glycosaminoglycan-binding proteins (e.g., growth factors, cytokines)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxymethyl dextran chip. Use kinetic analysis to measure binding affinity () with proteins like fibroblast growth factor (FGF2) under physiological buffer conditions (pH 7.4, 150 mM NaCl) .
- Isothermal Titration Calorimetry (ITC) : Titrate the compound into a protein solution to quantify enthalpy changes () and stoichiometry. Compare with heparin or chondroitin sulfate as positive controls .
- Competitive ELISA : Pre-incubate target proteins with varying concentrations of the compound, then assess inhibition of binding to immobilized heparin. Normalize data to % inhibition relative to controls .
Q. How should contradictions in stability data under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Variable Testing : Use a split-plot design to isolate pH effects. Prepare solutions at pH 2.0, 5.0, 7.4, and 9.0, incubate at 37°C, and sample at 0, 24, and 72 hours. Analyze degradation via LC-MS to identify pH-specific pathways (e.g., sulfonate hydrolysis at low pH vs. oxidation at high pH) .
- Kinetic Modeling : Apply first-order decay models to degradation rates. Use Arrhenius equations to predict shelf-life under different conditions. Validate with real-time stability data .
- Structural Confirmation : Compare NMR spectra of degradation products with synthetic standards (e.g., desulfated or deacetylated analogs) to confirm hypothesized mechanisms .
Experimental Design Challenges
Q. What strategies mitigate interference from this compound’s sulfonate groups in colorimetric assays (e.g., Bradford, BCA)?
- Methodological Answer :
- Precipitation Protocols : Precipitate the compound using 10% trichloroacetic acid (TCA) before adding assay reagents. Centrifuge to remove sulfonate-rich supernatant, then resuspend pellets in SDS-containing buffer for protein quantification .
- Alternative Assays : Use fluorometric methods (e.g., NanoOrange) with excitation/emission at 470/570 nm, as sulfonates minimally interfere in this range .
- Standard Curve Adjustment : Spike known protein concentrations with the compound to generate corrected standard curves, accounting for absorbance quenching .
Data Interpretation and Validation
Q. How can researchers validate the biological activity of this compound in cell-based assays without confounding effects from endotoxins or impurities?
- Methodological Answer :
- Endotoxin Testing : Use the Limulus Amebocyte Lysate (LAL) assay to ensure levels are <0.1 EU/mg. If detected, purify via size-exclusion chromatography (e.g., Sephadex G-25) .
- Dose-Response Specificity : Compare activity in wild-type vs. sulfated glycan receptor-knockout cell lines (e.g., HS-deficient CHO cells). A lack of response in knockouts confirms target specificity .
- Impurity Profiling : Characterize lot-to-lot variability via HPLC-ELSD (evaporative light scattering detection) and exclude batches with >2% unidentified peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
